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Compound of Interest

Compound Name: GSK046

Cat. No.: B2702350

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of iIBET-BD2 (also known as
GSKO046), a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and
Extra-Terminal (BET) family of proteins. This guide details its chemical structure,
physicochemical properties, mechanism of action, and key experimental data, presented in a
format designed for clarity and ease of use for the scientific community.

Chemical Structure and Physicochemical Properties

IBET-BD2 is a potent and selective small molecule inhibitor targeting the BD2 of BET proteins.
[1][2] Its chemical and physical characteristics are summarized below.

Table 1: Chemical and Physicochemical Properties of iBET-BD2
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Property Value Reference
4-(acetylamino)-3-fluoro-N-
trans-4-hydroxycyclohexyl)-5-

IUPAC Name ( YETOYE & [31[4]
[(1S)-1-phenylethoxy]-
benzamide

Synonyms GSKO046 [2][3]

CAS Number 2474876-09-8 [1]1[3][5]

Molecular Formula C23H27FN204 [31[5]

Molecular Weight 414.47 g/mol [1][4]
O[C@H]1CC--INVALID-LINK--

SMILES C3=CC=CC=C3)=C2)=0">C@ [3]
HCC1

N Soluble to 100 mM in DMSO

Solubility [5]
and ethanol

Purity >98% [3][5]

Formulation Crystalline solid [3]

Storage Store at -20°C [31[5]

Biological Activity and Mechanism of Action

IBET-BD2 is a highly selective pan-BD2 inhibitor, demonstrating significantly greater affinity for
the second bromodomain of BET proteins (BRD2, BRD3, BRD4, and BRDT) over the first
bromodomain (BD1).[3][5] This selectivity is crucial for its specific immunomodulatory effects.

Binding Affinity and Selectivity

The inhibitory activity of IBET-BD2 has been quantified using Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) assays. The IC50 values clearly demonstrate its

potent and selective inhibition of BD2.

Table 2: IBET-BD2 Binding Affinity (IC50) for BET Bromodomains
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Target IC50 (nM) Reference
BRD2-BD2 264 [1][5]
BRD3-BD2 98 [1][5]
BRD4-BD2 49 [11[5]
BRDT-BD2 214 [5]
BRD2-BD1 10965 [5]
BRD3-BD1 36317 [5]
BRD4-BD1 70558 [5]
BRDT-BD1 >50119 [5]

Mechanism of Action: Attenuation of Inflammatory Gene
Induction

The primary mechanism of action of iIBET-BD2 involves the disruption of gene transcription that
is induced by inflammatory stimuli. Unlike pan-BET inhibitors that affect steady-state gene
expression, iIBET-BD2's selective inhibition of BD2 primarily impacts the rapid upregulation of
genes in response to signals like interferon-gamma (IFN-y).

BET proteins, through their bromodomains, recognize and bind to acetylated lysine residues on
histones and transcription factors, thereby recruiting the transcriptional machinery to specific
gene promoters and enhancers. The BD1 domain is thought to be primarily responsible for
anchoring BET proteins to chromatin and maintaining basal gene expression. The BD2 domain,
however, appears to be crucial for the recruitment of BET proteins to chromatin for the rapid
induction of gene expression following cellular stimulation.

By selectively blocking the BD2 domain, iBET-BD2 prevents the recruitment of BET proteins to
the regulatory regions of inflammatory response genes, thereby inhibiting their transcription.
This leads to a reduction in the production of pro-inflammatory cytokines and other mediators.
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Caption: Mechanism of iBET-BD2 action in inhibiting inflammatory gene expression.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of iBET-BD2 are
provided below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for Binding Affinity

This protocol outlines the general steps for determining the IC50 values of iIBET-BD2 against
BET bromodomains.

Objective: To measure the binding affinity of iIBET-BD2 to individual BET bromodomains.
Materials:

e Recombinant GST-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3,
BRD4, BRDT)

 Biotinylated histone H4 peptide (acetylated)

e Europium-labeled anti-GST antibody (Donor)

o Streptavidin-conjugated APC or other suitable fluorophore (Acceptor)
e IBET-BD2 compound

« Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
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o 384-well low-volume black plates

e TR-FRET-capable plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of iBET-BD2 in DMSO, and then dilute
further in assay buffer to the desired final concentrations.

o Reagent Preparation: Prepare a master mix of the GST-tagged BET bromodomain protein
and the biotinylated histone peptide in assay buffer.

o Assay Plate Preparation: Add the iBET-BD?2 dilutions to the wells of the 384-well plate. Also
include wells for positive control (no inhibitor) and negative control (no BET protein).

 Incubation: Add the master mix of BET protein and histone peptide to all wells. Incubate at
room temperature for 30-60 minutes to allow for binding.

o Detection: Prepare a detection mix containing the Europium-labeled anti-GST antibody and
the streptavidin-conjugated acceptor fluorophore in assay buffer. Add this mix to all wells.

» Final Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from
light.

o Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both
the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

o Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the
ratio against the logarithm of the iBET-BD2 concentration and fit the data to a four-parameter
logistic equation to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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